molecular formula C7H12F3NO2S B1425366 4-(Trifluoromethyl)cyclohexane-1-sulfonamide CAS No. 1340509-45-6

4-(Trifluoromethyl)cyclohexane-1-sulfonamide

Cat. No. B1425366
M. Wt: 231.24 g/mol
InChI Key: GMDJZSMGTQQVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Trifluoromethyl)cyclohexane-1-sulfonamide” is a chemical compound with the CAS Number: 1340509-45-6 . It has a molecular weight of 231.24 . The IUPAC name for this compound is 4-(trifluoromethyl)cyclohexanesulfonamide .


Molecular Structure Analysis

The InChI code for “4-(Trifluoromethyl)cyclohexane-1-sulfonamide” is 1S/C7H12F3NO2S/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h5-6H,1-4H2,(H2,11,12,13) .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current data.

Scientific Research Applications

  • Synthesis and Application in Agrochemical and Pharmaceutical Industries

    • Application Summary : Trifluoromethylpyridines, which can be synthesized using 4-(Trifluoromethyl)cyclohexane-1-sulfonamide, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .
    • Results or Outcomes : The use of trifluoromethylpyridines has led to the development of more than 20 new agrochemicals that have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
  • Reaction with Paraformaldehyde

    • Application Summary : Trifluoromethanesulfonamide, which can be synthesized from 4-(Trifluoromethyl)cyclohexane-1-sulfonamide, can undergo reaction with paraformaldehyde to give corresponding open chain and cyclic condensation products .
    • Methods of Application : The reaction can occur either in sulfuric acid or in ethyl acetate . The specific conditions and parameters of the reaction are not provided in the source.
    • Results or Outcomes : The reaction results in the formation of open chain and cyclic condensation products when conducted in sulfuric acid, or the corresponding oxy-methylated products when conducted in ethyl acetate .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

4-(trifluoromethyl)cyclohexane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2S/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h5-6H,1-4H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDJZSMGTQQVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)cyclohexane-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Trifluoromethyl)cyclohexane-1-sulfonamide
Reactant of Route 2
4-(Trifluoromethyl)cyclohexane-1-sulfonamide
Reactant of Route 3
4-(Trifluoromethyl)cyclohexane-1-sulfonamide
Reactant of Route 4
4-(Trifluoromethyl)cyclohexane-1-sulfonamide
Reactant of Route 5
4-(Trifluoromethyl)cyclohexane-1-sulfonamide
Reactant of Route 6
4-(Trifluoromethyl)cyclohexane-1-sulfonamide

Citations

For This Compound
1
Citations
P Kumar, GC Capodagli, D Awasthi, R Shrestha… - MBio, 2018 - Am Soc Microbiol
We report GSK3011724A (DG167) as a binary inhibitor of β-ketoacyl-ACP synthase (KasA) in Mycobacterium tuberculosis . Genetic and biochemical studies established KasA as the …
Number of citations: 38 journals.asm.org

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